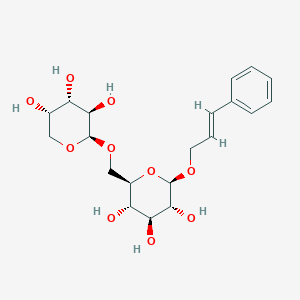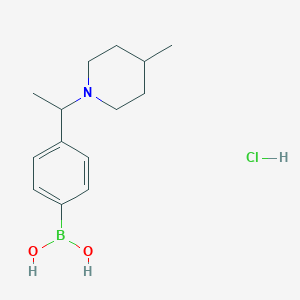
(4-(1-(4-Methylpiperidin-1-yl)ethyl)phenyl)boronic acid HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(1-(4-Methylpiperidin-1-yl)ethyl)phenyl)boronic acid HCl is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their ability to form reversible covalent complexes with various molecules, making them valuable in organic synthesis and medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1-(4-Methylpiperidin-1-yl)ethyl)phenyl)boronic acid HCl typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The reaction conditions are generally mild, and the process is tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of boronic acids, including this compound, often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .
Analyse Des Réactions Chimiques
Types of Reactions
(4-(1-(4-Methylpiperidin-1-yl)ethyl)phenyl)boronic acid HCl undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents such as hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
(4-(1-(4-Methylpiperidin-1-yl)ethyl)phenyl)boronic acid HCl has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (4-(1-(4-Methylpiperidin-1-yl)ethyl)phenyl)boronic acid HCl involves its ability to form reversible covalent bonds with target molecules. This property is particularly useful in enzyme inhibition, where the compound can bind to the active site of an enzyme, blocking its activity. The boronic acid group interacts with serine residues in the enzyme’s active site, forming a stable complex that prevents substrate binding and catalysis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic acid: A simpler boronic acid with similar reactivity but lacking the piperidine ring.
(4-[(4-Methylpiperidin-1-yl)methyl]phenyl)boronic acid: A closely related compound with a similar structure but different substitution
Propriétés
Formule moléculaire |
C14H23BClNO2 |
|---|---|
Poids moléculaire |
283.60 g/mol |
Nom IUPAC |
[4-[1-(4-methylpiperidin-1-yl)ethyl]phenyl]boronic acid;hydrochloride |
InChI |
InChI=1S/C14H22BNO2.ClH/c1-11-7-9-16(10-8-11)12(2)13-3-5-14(6-4-13)15(17)18;/h3-6,11-12,17-18H,7-10H2,1-2H3;1H |
Clé InChI |
DZQUNHQSTKQYDB-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=C(C=C1)C(C)N2CCC(CC2)C)(O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


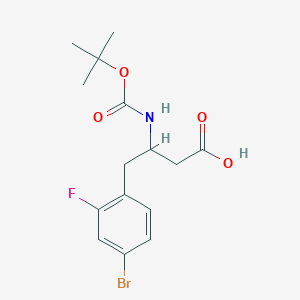
![Ethyl 3-hydroxyfuro[2,3-b]pyridine-2-carboxylate hydrochloride](/img/structure/B13726711.png)
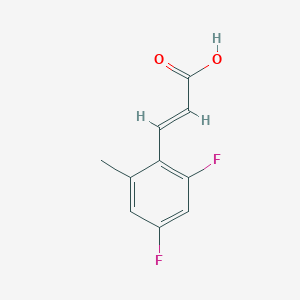
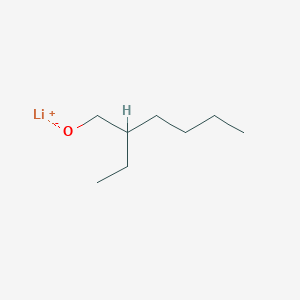




![2-[2-(2-Methoxy-ethoxy)-ethoxy]-3-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine](/img/structure/B13726750.png)
![1-Neopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole](/img/structure/B13726752.png)
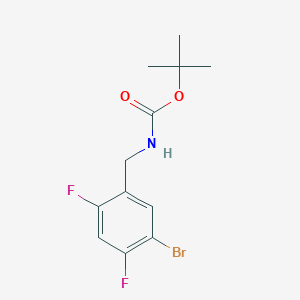
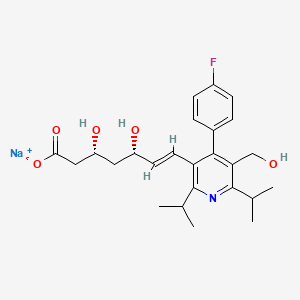
![5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-(2,2,2-trifluoro-ethoxy)-benzoic acid methyl ester](/img/structure/B13726780.png)
